molecular formula C13H16FNO2 B2381901 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1216857-11-2

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No.: B2381901
CAS No.: 1216857-11-2
M. Wt: 237.274
InChI Key: QEHAEPYMQNSEPN-UHFFFAOYSA-N
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Description

2-Fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a (1-hydroxycyclopentyl)methyl substituent via an amide bond. Fluorine’s role in enhancing metabolic stability and binding affinity is well-documented , and the hydroxycyclopentyl group may contribute to unique conformational or solubility properties compared to other derivatives.

Properties

IUPAC Name

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-6-2-1-5-10(11)12(16)15-9-13(17)7-3-4-8-13/h1-2,5-6,17H,3-4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHAEPYMQNSEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-fluorobenzoyl chloride, which is then reacted with (1-hydroxycyclopentyl)methylamine under controlled conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2-fluoro-N-((1-oxocyclopentyl)methyl)benzamide.

    Reduction: Formation of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the hydroxycyclopentyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent on Amide Nitrogen Key Properties/Activities References
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 1,3-Thiazol-2-yl - Planar amide moiety with dihedral angles of 35.28° (benzamide ring) and 10.14° (thiazole ring).
- Forms N–H···N and C–H···O hydrogen bonds in crystals.
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-Difluorophenyl - Enhanced lipophilicity due to multiple fluorines.
- Potential for F···H–N hydrogen bonding, as seen in related fluorinated amides.
5-((3S,4R)-3-((Benzodioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(pyridin-2-ylethyl)benzamide Pyridin-2-ylethyl - Demonstrated >95% HPLC purity.
- Potent kinase inhibitor (IC₅₀ < 100 nM) in GPCR kinase 2 studies.
2-Fluoro-N-(2-(2-methylindol-3-yl)ethyl)benzamide 2-(2-Methylindol-3-yl)ethyl - Indole moiety may enhance π-π stacking.
- ChemSpider ID: MFCD03036271; molecular weight: 312.37 g/mol.
2-Fluoro-N-{[2-(4-fluorophenyl)pyridin-3-yl]methyl}benzamide [2-(4-Fluorophenyl)pyridin-3-yl]methyl - Dual fluorination (benzamide and pyridine rings).
- Potential antitumor activity inferred from structural analogs.
2-Fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide (Target Compound) (1-Hydroxycyclopentyl)methyl - Hydroxy group may improve solubility.
- Cyclopentyl ring introduces conformational constraints.
N/A

Key Research Findings and Trends

Structural and Electronic Effects

  • Fluorine’s Role : In 2-fluorobenzamides, the ortho-fluorine engages in weak C–F···H–N hydrogen bonds, as observed in NMR studies of 2-fluoro-N-phenylbenzamide derivatives . This interaction stabilizes planar amide conformations and influences crystal packing.
  • Substituent Impact: Aromatic/Heteroaromatic Groups (e.g., thiazole, pyridine): Enhance rigidity and π-stacking but may reduce solubility. For example, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide forms dimers via N–H···N bonds . Aliphatic/Hydroxy Groups (e.g., hydroxycyclopentyl): Likely improve aqueous solubility and introduce hydrogen-bond donors.

Biological Activity

2-Fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can be described as follows:

  • Molecular Formula : C_{13}H_{14}FNO
  • Molecular Weight : 235.25 g/mol
  • IUPAC Name : 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Biological Activity Overview

The biological activity of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
A549 (NSCLC)5.0Induction of apoptosis
MCF-7 (Breast)7.5Cell cycle arrest
H1299 (Lung)6.0Inhibition of proliferation

The mechanisms through which 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide exerts its effects include:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S phase.
  • Inhibition of Metastasis : Studies have shown a reduction in migratory capabilities of cancer cells treated with this compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has favorable absorption characteristics with moderate plasma half-life. Toxicological evaluations indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index.

ParameterValue
AbsorptionModerate
Plasma Half-Life (h)3.5
Cytotoxicity (CC50 µM)>20

Case Studies

Several case studies have documented the efficacy of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide in preclinical models:

  • Study on NSCLC :
    • Objective : Evaluate antitumor efficacy in A549 xenograft models.
    • Findings : Significant tumor growth inhibition was observed, with a reduction in tumor volume by approximately 50% compared to control groups.
  • Breast Cancer Model :
    • Objective : Assess the compound's effect on MCF-7 cells in vivo.
    • Findings : Treatment resulted in decreased tumor size and increased apoptosis markers in histological analyses.

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